

Application Notes and Protocols for Ivonescimab (AK112) In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

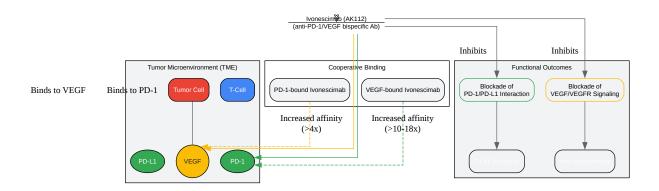
These application notes provide detailed protocols for the in vitro characterization of Ivonescimab (AK112), a first-in-class tetravalent bispecific antibody that simultaneously targets Programmed Cell Death Protein 1 (PD-1) and Vascular Endothelial Growth Factor (VEGF). The unique mechanism of Ivonescimab involves cooperative binding, where engagement with one target enhances its affinity for the other, leading to potent dual blockade of immunosuppression and angiogenesis in the tumor microenvironment.[1][2][3]

Mechanism of Action

Ivonescimab is engineered to bind to both human PD-1 and VEGF. This dual targeting is designed to overcome tumor immune escape and inhibit the formation of new blood vessels that supply tumors with nutrients. A key feature of Ivonescimab is its cooperative binding property. The presence of VEGF enhances the binding affinity of Ivonescimab to PD-1 by over 10 to 18-fold.[2][4][5] Conversely, binding to PD-1 also increases its affinity for VEGF. This results in preferential accumulation and activity of Ivonescimab in the tumor microenvironment, where both PD-1 and VEGF are often co-expressed.[3]

Below is a diagram illustrating the dual targeting and cooperative binding mechanism of Ivonescimab.





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Caption: Mechanism of Action of Ivonescimab (AK112).

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and functional activities of Ivonescimab.

Table 1: Binding Affinity of Ivonescimab to Human PD-1 and VEGF-A



Target	Assay Format	Parameter	Value (nM)	Reference
Human PD-1	ELISA	EC50	0.06	
Human VEGF-A	ELISA	EC50	0.036	[6]
Human PD-1	Mass Photometry	K D	2.37 (first molecule)	[7]
K D	2.36 (second molecule)	[7]		
Human VEGF-A	Mass Photometry	K D	0.08 (2:2 complex)	[7]

Table 2: Functional Activity of Ivonescimab

Assay	Description	Parameter	Value	Reference
PD-1/PD-L1 Blockade	Competitive Binding ELISA	EC50 (nM)	1.216	[6]
VEGF/VEGFR2 Blockade	Competitive Binding ELISA	EC50 (nM)	5.324	[6]
Cooperative Binding to PD-1	Octet BLI / Mass Photometry	Affinity Enhancement	>10-18 fold increase in the presence of VEGF	[2][4][5]
Cooperative Binding to VEGF	Octet BLI	Affinity Enhancement	>4 fold increase in the presence of PD-1	[5]

Experimental Protocols

Detailed methodologies for key in vitro cell-based assays are provided below.



PD-1/PD-L1 Signaling Blockade Bioassay (Luciferase Reporter Assay)

This assay measures the ability of Ivonescimab to block the interaction between PD-1 and its ligand, PD-L1, resulting in the activation of a luciferase reporter gene.



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Caption: Workflow for PD-1/PD-L1 Signaling Blockade Bioassay.

Materials:

- PD-1 Effector Cells (e.g., Jurkat cells stably expressing human PD-1 and an NFAT-luciferase reporter)
- PD-L1 aAPC/CHO-K1 Cells (e.g., CHO-K1 cells stably expressing human PD-L1 and a T-cell receptor activator)
- Assay medium (e.g., RPMI 1640 with 10% FBS)
- Ivonescimab (AK112)
- Control anti-PD-1 antibody and isotype control
- 96-well white, flat-bottom assay plates
- Luciferase assay reagent (e.g., Bio-Glo™ Luciferase Assay System)
- Luminometer

Protocol:



- Culture and maintain the PD-1 Effector and PD-L1 aAPC/CHO-K1 cells according to the supplier's recommendations.
- On the day of the assay, harvest and resuspend the PD-L1 aAPC/CHO-K1 cells in assay medium to a concentration of 4 x 10⁵ cells/mL.
- Dispense 25 μ L of the PD-L1 aAPC/CHO-K1 cell suspension into each well of a 96-well assay plate.
- Prepare serial dilutions of Ivonescimab and control antibodies in assay medium. Add 25 μ L of the antibody dilutions to the appropriate wells.
- Resuspend the PD-1 Effector Cells in assay medium to a concentration of 1.6 x 10⁶ cells/mL.
- Add 25 μL of the PD-1 Effector Cell suspension to each well.
- Incubate the plate at 37°C in a humidified 5% CO2 incubator for 6 hours.
- Equilibrate the plate and the luciferase assay reagent to room temperature.
- Add 75 µL of the luciferase assay reagent to each well.
- Incubate for 5-10 minutes at room temperature, protected from light.
- Measure the luminescence using a luminometer.
- Plot the luminescence signal against the antibody concentration and determine the IC50 value using a four-parameter logistic regression model.

VEGF/VEGFR2 Signaling Blockade Bioassay (Luciferase Reporter Assay)

This assay assesses the ability of Ivonescimab to inhibit VEGF-mediated activation of VEGFR2, which in turn blocks the downstream signaling cascade leading to the expression of a luciferase reporter.

Materials:



- VEGFR2/NFAT-Luciferase Reporter Cells (e.g., HEK293 cells stably expressing human VEGFR2 and an NFAT-luciferase reporter)
- Assay medium (e.g., DMEM with 10% FBS)
- Recombinant human VEGF-A
- Ivonescimab (AK112)
- Control anti-VEGF antibody (e.g., Bevacizumab) and isotype control
- 96-well white, flat-bottom assay plates
- Luciferase assay reagent
- Luminometer

Protocol:

- Culture and maintain the VEGFR2/NFAT-Luciferase Reporter Cells as recommended.
- Harvest and seed the cells into a 96-well assay plate at a density of 2 x 10⁴ cells per well in 50 μL of assay medium.
- Incubate the plate at 37°C, 5% CO2 overnight.
- Prepare serial dilutions of Ivonescimab and control antibodies in assay medium.
- Prepare a solution of recombinant human VEGF-A in assay medium at a concentration that induces approximately 80% of the maximum signal (EC80). This concentration should be predetermined in a separate dose-response experiment.
- Pre-incubate the antibody dilutions with the VEGF-A solution for 30 minutes at 37°C.
- Add 25 μL of the antibody/VEGF-A mixture to the cells.
- Incubate the plate for 6 hours at 37°C, 5% CO2.
- Equilibrate the plate and luciferase assay reagent to room temperature.

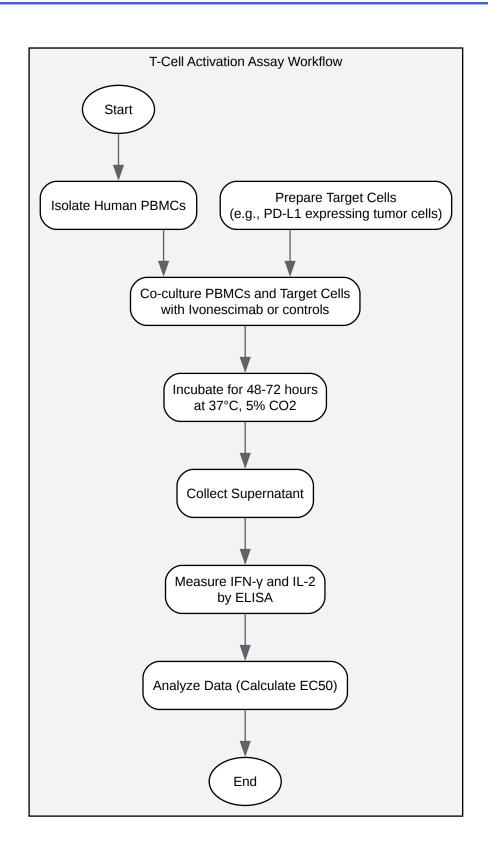


- Add 75 μL of the luciferase assay reagent to each well.
- Incubate for 5-10 minutes at room temperature, protected from light.
- Measure luminescence and calculate the IC50 value as described for the PD-1 blockade assay.

T-Cell Activation Assay (Cytokine Release)

This assay evaluates the ability of Ivonescimab to enhance T-cell activation by blocking the PD-1/PD-L1 inhibitory pathway, measured by the release of cytokines such as Interferon-gamma (IFN-y) and Interleukin-2 (IL-2).





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Caption: Workflow for T-Cell Activation Assay.



Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- Target cells (e.g., a human cancer cell line expressing PD-L1)
- Cell culture medium (e.g., RPMI 1640 with 10% FBS and IL-2)
- Ivonescimab (AK112)
- Control antibodies (anti-PD-1 and isotype)
- 96-well round-bottom cell culture plates
- Human IFN-y and IL-2 ELISA kits

Protocol:

- Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
- Culture the target cells and ensure high PD-L1 expression.
- On the day of the assay, seed the target cells into a 96-well plate at an appropriate density (e.g., 2 x 10⁴ cells/well).
- Add serial dilutions of Ivonescimab and control antibodies to the wells.
- Add PBMCs to the wells at a suitable effector-to-target (E:T) ratio (e.g., 10:1).
- Incubate the co-culture for 48-72 hours at 37°C, 5% CO2.
- After incubation, centrifuge the plate and carefully collect the supernatant.
- Measure the concentration of IFN-y and IL-2 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
- Plot the cytokine concentration against the antibody concentration and determine the EC50 value for cytokine release.



These protocols provide a framework for the in vitro evaluation of Ivonescimab (AK112). Researchers should optimize the specific conditions for their experimental setup.

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- To cite this document: BenchChem. [Application Notes and Protocols for Ivonescimab (AK112) In Vitro Cell-Based Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662734#ivonescimab-ak112-in-vitro-cell-based-assay-protocols]

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